2,2,3,4-Tetramethylhexan-3-ol

Description

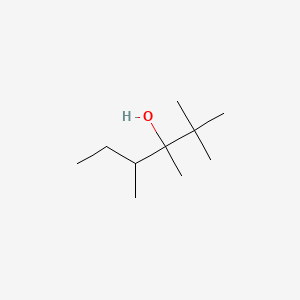

Structure

2D Structure

3D Structure

Properties

CAS No. |

66256-63-1 |

|---|---|

Molecular Formula |

C10H22O |

Molecular Weight |

158.28 g/mol |

IUPAC Name |

2,2,3,4-tetramethylhexan-3-ol |

InChI |

InChI=1S/C10H22O/c1-7-8(2)10(6,11)9(3,4)5/h8,11H,7H2,1-6H3 |

InChI Key |

SAFMWGCEQYLRLS-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C)(C(C)(C)C)O |

Origin of Product |

United States |

Stereochemistry and Chirality of 2,2,3,4 Tetramethylhexan 3 Ol Systems

Control of Enantioselectivity and Diastereoselectivity in Complex Chemical Transformations

The synthesis of highly substituted tertiary alcohols such as 2,2,3,4-tetramethylhexan-3-ol with precise control over its stereochemistry is a formidable challenge in organic synthesis. The core of this challenge lies in managing both enantioselectivity (the preferential formation of one of two enantiomers) and diastereoselectivity (the preferential formation of one of two or more diastereomers) during the creation of the two contiguous stereocenters at the C3 and C4 positions.

The construction of such sterically congested tertiary alcohols often involves the addition of a nucleophile to a prochiral ketone. In the case of this compound, this could be envisioned as the addition of a sec-butyl nucleophile to 3,3-dimethyl-2-pentanone (B1585287) or the addition of a tert-butyl nucleophile to 4-methyl-3-hexanone, followed by methylation. However, the extreme steric hindrance posed by the tert-butyl group and the adjacent quaternary center makes these transformations difficult.

Modern synthetic methods that could be applied to control the stereochemistry include:

Chiral auxiliaries: Attaching a chiral auxiliary to the ketone or nucleophile can direct the approach of the reagent, leading to a preferred stereoisomer. The auxiliary is then removed in a subsequent step.

Substrate-controlled reactions: The existing stereocenter in a chiral substrate can influence the stereochemical outcome of a new stereocenter being formed.

Catalytic asymmetric synthesis: The use of chiral catalysts, such as those based on transition metals with chiral ligands, can create the desired stereocenters with high levels of selectivity. For instance, asymmetric hydrogenation or transfer hydrogenation of a suitable unsaturated precursor could be a viable route.

Research in the broader field of synthesizing complex tertiary alcohols has shown that achieving high diastereomeric and enantiomeric excess is possible, though it remains a significant hurdle. For example, the use of dinuclear zinc complexes with specific chiral ligands has been effective in the desymmetrization of certain malonic esters to produce chiral tertiary alcohols. While not specifically documented for this compound, these advanced methods represent the state of the art for creating such complex chiral molecules.

Development and Optimization of Kinetic Resolution Protocols for Tertiary Alcohols

Given the difficulties in the direct asymmetric synthesis of sterically hindered tertiary alcohols, kinetic resolution of a racemic mixture is a widely employed alternative strategy. Kinetic resolution separates enantiomers by taking advantage of their different reaction rates with a chiral catalyst or reagent. For tertiary alcohols, enzymatic kinetic resolution is a particularly powerful tool.

Lipases are the most commonly used enzymes for the resolution of alcohols via enantioselective acylation or deacylation. The enzyme selectively catalyzes the acylation of one enantiomer at a much faster rate than the other, allowing for the separation of the unreacted alcohol (one enantiomer) and the newly formed ester (derived from the other enantiomer).

For a highly hindered alcohol like this compound, the choice of enzyme, acyl donor, and solvent is critical. Lipase (B570770) A from Candida antarctica (CAL-A) and Lipase B from Candida antarctica (CAL-B) are known for their ability to accommodate bulky substrates.

Table 1: Representative Data for Enzymatic Kinetic Resolution of a Racemic Tertiary Alcohol

| Entry | Lipase | Acyl Donor | Solvent | Time (h) | Conversion (%) | Enantiomeric Excess of Substrate (eeS) (%) | Enantiomeric Excess of Product (eeP) (%) |

| 1 | CAL-B | Vinyl acetate | Toluene | 72 | 48 | >99 | 92 |

| 2 | CAL-A | Isopropenyl acetate | Hexane (B92381) | 48 | 50 | 98 | >99 |

| 3 | PPL | Ethyl acetate | Diisopropyl ether | 96 | 45 | 85 | 94 |

| 4 | CAL-B | Acetic anhydride | Tetrahydrofuran | 60 | 51 | 97 | 96 |

This table is a representation of typical results for the kinetic resolution of sterically hindered tertiary alcohols and is not specific to this compound.

Optimization of such a protocol would involve screening different lipases and acyl donors, as well as adjusting the temperature and solvent system to maximize both the reaction rate and the enantioselectivity (often expressed as the enantiomeric ratio, E).

Elucidation of Chiral Tertiary Alcohol Motifs in Synthetic Intermediates and Products

Chiral tertiary alcohols are valuable building blocks in the synthesis of complex molecules, including natural products and pharmaceuticals. Their rigid and well-defined three-dimensional structure can be used to control the stereochemistry of subsequent reactions. The sterically demanding nature of the this compound motif makes it an interesting, albeit challenging, candidate as a chiral intermediate or auxiliary.

While specific examples of the use of this compound as a synthetic intermediate are not prevalent in the literature, the general utility of chiral tertiary alcohols is well-established. They can be found in a variety of biologically active compounds and are often key to their interaction with biological targets. The synthesis of enantiomerically pure forms of such alcohols is a critical step in the development of new therapeutic agents.

The development of synthetic routes that can deliver these motifs in an enantiopure form is an active area of research. The presence of a bulky tert-butyl group, as in this compound, can be exploited to create a highly selective chiral environment.

Analysis of Pseudoasymmetry and Stereochemical Descriptors in Multi-Chiral Center Systems

The presence of two adjacent chiral centers (C3 and C4) in this compound means that it can exist as four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). The (3R,4R) and (3S,4S) isomers are enantiomers of each other, as are the (3R,4S) and (3S,4R) isomers. The relationship between, for example, the (3R,4R) and (3R,4S) isomers is that of diastereomers.

The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration (R or S) to each stereocenter. For this compound, the priorities of the substituents on C3 and C4 would be determined to assign the appropriate descriptors.

Pseudoasymmetry is a special case of stereoisomerism that does not arise in this compound. It occurs in molecules with stereogenic centers where two of the substituents are enantiomorphic to each other. In the case of this compound, the substituents on the chiral carbons are not enantiomorphic, so the standard R and S descriptors are sufficient to describe the stereochemistry.

Advanced Conformational Analysis and Dynamic Stereochemical Stability

The conformational preferences of this compound are dominated by the steric bulk of the tert-butyl group at C3 and the methyl and ethyl groups at C4. Rotation around the C3-C4 bond is highly restricted, leading to a small number of stable conformations.

Using Newman projections looking down the C3-C4 bond, one can analyze the relative energies of the staggered conformations. The most stable conformation will be the one that minimizes the steric interactions between the large groups. Specifically, the gauche interactions between the tert-butyl group on C3 and the ethyl and methyl groups on C4 will be highly destabilizing. The anti-periplanar arrangement of the bulkiest groups is strongly preferred.

The dynamic stereochemical stability refers to the energy barriers to bond rotation and the potential for interconversion between conformers. Due to the high degree of steric hindrance, the rotational barrier around the C3-C4 bond in this compound is expected to be significantly higher than in less substituted alkanes. This conformational locking can have a profound impact on the reactivity of the molecule and its utility as a chiral building block. Computational modeling, such as density functional theory (DFT) calculations, could provide detailed insights into the preferred conformations and the energy barriers to rotation.

Mechanistic Investigations of 2,2,3,4 Tetramethylhexan 3 Ol Reactivity

Acid-Catalyzed Elimination Reaction Mechanisms

The acid-catalyzed dehydration of tertiary alcohols, such as 2,2,3,4-tetramethylhexan-3-ol, typically proceeds through an E1 (unimolecular elimination) mechanism. libretexts.orgyoutube.comyoutube.com This pathway is favored due to the stability of the tertiary carbocation intermediate that is formed. The reaction is generally initiated by heating the alcohol in the presence of a strong acid catalyst, like sulfuric acid or phosphoric acid. libretexts.org

Unimolecular Elimination (E1) Pathways in Tertiary Alcohol Dehydration

The E1 mechanism for the dehydration of this compound involves a stepwise process:

Protonation of the Hydroxyl Group: The reaction begins with the protonation of the hydroxyl group by the acid catalyst. This is a rapid and reversible step that converts the poor leaving group (-OH) into a good leaving group (-OH2+), an alkyloxonium ion. youtube.comyoutube.com

Formation of a Carbocation: The alkyloxonium ion then departs as a water molecule in the slow, rate-determining step of the reaction. This results in the formation of a tertiary carbocation at the C3 position. The stability of this tertiary carbocation is a key driving force for the reaction to proceed via the E1 pathway. libretexts.orgyoutube.com

Deprotonation to Form an Alkene: In the final step, a weak base, typically water or the conjugate base of the acid catalyst (e.g., HSO4-), abstracts a proton from a carbon atom adjacent (beta) to the carbocation. This leads to the formation of a carbon-carbon double bond and regenerates the acid catalyst. libretexts.orgyoutube.com

Carbocation Formation, Rearrangements, and Regioselectivity in Alkene Product Distribution

The initially formed tertiary carbocation from this compound is already quite stable. However, the possibility of carbocation rearrangements to form an even more stable carbocation must be considered. In the case of the 2,2,3,4-tetramethylhexan-3-yl cation, a 1,2-hydride shift from the C4 position to the C3 position would result in a different tertiary carbocation.

The subsequent deprotonation of the carbocation intermediates can lead to a mixture of alkene products. The regioselectivity of this step is generally governed by Zaitsev's rule , which states that the more substituted (and therefore more stable) alkene will be the major product. youtube.comdocsity.com However, in cases of significant steric hindrance, the formation of the less substituted alkene (Hofmann product ) may be favored.

For this compound, potential alkene products could arise from deprotonation at C2 or C4 of the initial carbocation, and from the rearranged carbocation. The expected major and minor products are a result of the interplay between carbocation stability and the kinetic accessibility of the beta-protons.

| Alkene Product | Structure | Substitution Pattern | Predicted Abundance | Formation Pathway |

|---|---|---|---|---|

| 2,3,4,4-Tetramethylhex-2-ene | (CH₃)₂C=C(CH₃)CH(CH₃)CH₂CH₃ | Tetrasubstituted | Major | Deprotonation from C2 (Zaitsev Product) |

| 2,2,4-Trimethyl-3-methylidenehexane | CH₂=C(C(CH₃)₃)CH(CH₃)CH₂CH₃ | Disubstituted | Minor | Deprotonation from methyl group on C2 (Hofmann-type Product) |

| 2,2,3,4-Tetramethylhex-3-ene | (CH₃)₃CC(CH₃)=C(CH₃)CH₂CH₃ | Tetrasubstituted | Possible (via rearrangement) | 1,2-hydride shift followed by deprotonation |

Radical Reaction Mechanisms

The carbon-hydroxyl bond in tertiary alcohols can also undergo homolytic cleavage to generate radical intermediates, which can then participate in a variety of reactions.

Homolytic Cleavage of the Carbon-Hydroxyl Bond and Tertiary Carbon Radical Generation

The direct homolytic cleavage of the C-OH bond is energetically demanding. However, this process can be facilitated by various methods, such as photoredox catalysis or through the use of specific reagents that promote single-electron transfer. Once cleaved, a highly substituted tertiary carbon radical is formed at the C3 position of the 2,2,3,4-tetramethylhexane (B12644244) skeleton.

Intermolecular and Intramolecular Radical Pair Recombination Processes

Once the tertiary carbon radical is generated, it can undergo several subsequent reactions. Radical pair recombination is a key process where two radicals combine to form a new covalent bond. This can occur either between two identical tertiary alkyl radicals (intermolecular recombination) or, if another radical center is present within the same molecule, through an intramolecular pathway leading to cyclic products.

The behavior of these radical pairs is influenced by their spin state (singlet or triplet), which can affect the efficiency of recombination.

| Reaction Type | Description | Potential Product(s) |

|---|---|---|

| Intermolecular Recombination | Two 2,2,3,4-tetramethylhexan-3-yl radicals combine. | 3,3,4,5,5,6-Hexamethyl-4,5-di-sec-butyldecane |

| Disproportionation | One radical abstracts a hydrogen from another, leading to an alkane and an alkene. | 2,2,3,4-Tetramethylhexane and a mixture of tetramethylhexene isomers |

| Intramolecular Cyclization | If a second radical site is generated within the molecule, ring formation can occur. | Cyclic alkanes (dependent on the specific reaction conditions) |

Catalytic Reaction Mechanisms

Various catalytic systems can be employed to mediate the reactions of this compound, often offering milder conditions and improved selectivity compared to stoichiometric reagents.

Catalytic dehydration of tertiary alcohols can be achieved using solid acid catalysts, such as zeolites or sulfated zirconia. These catalysts provide acidic sites for the protonation of the hydroxyl group, facilitating the E1 elimination pathway. The confined environment within the pores of a zeolite can also influence the product distribution, sometimes favoring the formation of less-substituted alkenes due to steric constraints on the transition state.

Furthermore, catalytic systems involving transition metals can be utilized to promote radical reactions. For instance, certain metal complexes can facilitate the homolytic cleavage of the C-OH bond, initiating radical-based C-C bond-forming reactions.

Detailed Mechanistic Analysis of Lewis Base Catalysis in Alcohol Derivatization

The derivatization of sterically hindered tertiary alcohols like this compound presents a significant challenge in organic synthesis due to the substantial steric bulk surrounding the hydroxyl group, which impedes the approach of reagents. While direct studies on this compound are lacking, research on the arylation of other tertiary alcohols provides insight into potential Lewis base-catalyzed mechanisms.

One effective, transition-metal-free method for the arylation of tertiary alcohols involves the use of ortho-substituted diaryliodonium salts. acs.org In such reactions, a Lewis base can play a crucial role in activating the alcohol for nucleophilic attack. The mechanism likely involves the deprotonation of the tertiary alcohol by a suitable base to form a more nucleophilic alkoxide. This alkoxide can then attack the electrophilic iodine center of the diaryliodonium salt. Subsequent reductive elimination would then yield the desired tertiary alkyl aryl ether and an aryl iodide byproduct.

The steric hindrance of the tertiary alcohol is a critical factor. For instance, while 1,1-diphenylethan-1-ol can be smoothly arylated, the even more congested triphenylmethanol (B194598) fails to react under similar conditions. acs.org This suggests that the steric environment of this compound, with its bulky t-butyl and sec-butyl groups adjacent to the hydroxyl-bearing carbon, would significantly influence its reactivity in such a catalytic system.

Table 1: Arylation of Sterically Hindered Tertiary Alcohols with Diaryliodonium Salts acs.org

| Tertiary Alcohol | Diaryliodonium Salt | Product | Yield (%) |

| 1,1-Diphenylethan-1-ol | Mesityl(phenyl)iodonium triflate | 1,1-Diphenyl-1-mesityloxyethane | Good |

| 1-Methylcyclohexanol | Mesityl(phenyl)iodonium triflate | 1-Mesityloxy-1-methylcyclohexane | 59 |

| Triphenylmethanol | Mesityl(phenyl)iodonium triflate | No reaction | 0 |

This interactive table showcases the impact of steric hindrance on the arylation of tertiary alcohols, a reaction pathway relevant to the derivatization of this compound.

Role of Transition Metal Catalysts in Asymmetric Carbon-Carbon Bond Formation

The formation of asymmetric carbon-carbon bonds is a cornerstone of modern organic synthesis. While transition metal catalysis is a powerful tool for such transformations, its application to sterically hindered tertiary alcohols like this compound for asymmetric C-C bond formation is not well-documented. General strategies for transition-metal-catalyzed C-C bond activation in alcohols often involve the formation of a metal-alkoxide intermediate. nih.gov For secondary alcohols, β-carbon elimination from such an intermediate can lead to C-C bond cleavage and subsequent functionalization. nih.gov

However, for a tertiary alcohol such as this compound, the absence of a hydrogen atom on the carbinol carbon prevents direct oxidation to a ketone via β-hydride elimination, a common pathway in alcohol-based cross-coupling reactions. nih.gov The formation of a C-C bond would necessitate alternative mechanistic pathways, possibly involving the activation of a C-H bond at a different position or a C-C bond cleavage to generate a reactive intermediate. The development of catalytic systems capable of achieving asymmetric C-C bond formation with highly substituted tertiary alcohols remains a significant challenge. Research in this area is focused on designing specialized ligands and catalyst systems that can overcome the steric barriers and control the stereochemistry of the newly formed bond. researchgate.net

Photocatalytic Transformation Mechanisms on Heterogeneous Catalysts

Recent studies on the photocatalytic conversion of tertiary alcohols on semiconductor surfaces, such as titanium dioxide (TiO₂), have revealed novel reaction pathways that could be applicable to this compound. d-nb.inforesearchgate.netnih.govnih.gov These processes offer a green alternative to traditional oxidation methods.

Elucidation of Disproportionation and Selective Carbon-Carbon Bond Cleavage Pathways

Contrary to the general understanding that tertiary alcohols are resistant to oxidation, their photocatalytic conversion on a rutile TiO₂(110) surface has been shown to proceed via unexpected pathways. d-nb.infonih.gov For tertiary alcohols, the absence of an α-hydrogen leads to the cleavage of a C-C bond instead of the more common C-H bond abstraction seen with primary and secondary alcohols. d-nb.infonih.gov

Interestingly, studies with 3-methyl-3-hexanol (B1585239) have shown that the cleavage of C-C bonds to methyl groups is disfavored when longer alkyl chains are present at the α-position. d-nb.info This selectivity is thought to be related to the thermochemistry of radical formation. nih.gov For this compound, this would imply a preferential cleavage of the bond between the tertiary carbon and the sec-butyl group over the t-butyl group, leading to the formation of 2,2-dimethyl-3-pentanone (B1295208) and a propane (B168953) radical.

Table 2: Photocatalytic Products of Tertiary Alcohol Reforming on TiO₂(110) d-nb.info

| Tertiary Alcohol | Major Ketone Product | Major Alkane Product |

| 3-Methyl-3-hexanol | 2-Pentanone | Ethane |

| 3-Methyl-3-hexanol | 2-Butanone | Propane |

| 2-Methyl-2-pentanol | Acetone (B3395972) | Propane |

This interactive table illustrates the products formed from the photocatalytic disproportionation of tertiary alcohols, providing a model for the expected reactivity of this compound.

Synergistic Effects of Co-catalysts on Reaction Rate and Product Selectivity

Furthermore, the co-catalyst can open up new reaction channels. In the case of tertiary alcohol photoreforming on Pt/TiO₂, in addition to disproportionation, the formation of molecular hydrogen and a long-chain alkane resulting from the recombination of two alkyl moieties has been observed. d-nb.inforesearchgate.net This indicates that the platinum clusters facilitate not only the oxidation pathway but also provide active sites for hydrogen evolution and C-C coupling reactions between surface-bound alkyl radicals. nih.gov The specific role and synergistic effect of a co-catalyst in the potential photocatalytic transformation of this compound would likely depend on the nature of the co-catalyst and the reaction conditions.

Advanced Spectroscopic and Structural Elucidation of 2,2,3,4 Tetramethylhexan 3 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Conformation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural assignment of 2,2,3,4-tetramethylhexan-3-ol. Both ¹H and ¹³C NMR provide detailed information about the molecular framework and the electronic environment of each nucleus.

In ¹H NMR spectroscopy, the chemical shift, integration, and multiplicity of each signal are used to assign protons to their respective positions. The hydroxyl (-OH) proton typically appears as a singlet, and its chemical shift can vary depending on concentration and solvent due to hydrogen bonding. Unless the sample is completely free of water, the coupling between the -OH proton and adjacent protons is often not observed. libretexts.org

¹³C NMR spectroscopy provides information on the number of non-equivalent carbon atoms and their chemical environments. The highly substituted nature of this compound results in distinct signals for each carbon atom. The chemical shifts are influenced by the degree of substitution and proximity to the electronegative oxygen atom.

Conformational analysis can also be explored using advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, which can provide information about the spatial proximity of different protons, helping to determine the preferred three-dimensional structure in solution.

Interactive Table: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -OH | 1.0 - 2.5 | Singlet | 1H |

| -CH(CH₃)- | 1.6 - 1.9 | Multiplet | 1H |

| -CH₂CH₃ | 1.3 - 1.6 | Multiplet | 2H |

| -C(CH₃)₂ | 0.9 - 1.1 | Singlet | 9H |

| -CH(CH₃)- | 0.8 - 1.0 | Doublet | 3H |

| -CH₂CH₃ | 0.8 - 1.0 | Triplet | 3H |

| -C(OH)CH₃ | 1.1 - 1.3 | Singlet | 3H |

Interactive Table: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-OH (C3) | 75 - 80 |

| C(CH₃)₃ (C2) | 35 - 40 |

| CH (C4) | 45 - 50 |

| CH₂ (C5) | 25 - 30 |

| CH₃ (C1) | 25 - 30 |

| CH₃ (on C3) | 20 - 25 |

| CH₃ (on C4) | 15 - 20 |

| CH₃ (C6) | 10 - 15 |

X-ray Crystallographic Analysis for Precise Diastereomeric and Absolute Stereochemical Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule in the solid state. For a chiral molecule like this compound, which has two stereocenters (at C3 and C4), this technique is crucial for unambiguously establishing the relative and absolute stereochemistry.

The analysis of a suitable single crystal would provide precise data on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the crystal lattice. This would allow for the unequivocal assignment of the diastereomeric form (e.g., (3R,4R), (3S,4S), (3R,4S), or (3S,4R)). While the rational design of desired crystal structures can be challenging, obtaining a single crystal of this compound would be the goal. mdpi.com The steric bulk of the t-butyl and sec-butyl groups significantly influences the crystal packing and intermolecular interactions, such as hydrogen bonding patterns between the hydroxyl groups.

Furthermore, by using anomalous dispersion techniques, the absolute stereochemistry of a single enantiomer can be determined, assigning the (R) or (S) configuration to each chiral center. This level of structural detail is unattainable by most other analytical methods.

Electron Paramagnetic Resonance (EPR) Spectroscopy in the Study of Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used to detect and characterize species with unpaired electrons, such as free radicals. nih.gov While this compound itself is a diamagnetic molecule and thus EPR-silent, its radical intermediates, which can be generated through processes like reaction with peroxides or photolysis, can be studied in detail. researchgate.net

Potential radical intermediates of this compound that could be studied by EPR include:

Alkoxyl Radical: Formed by the homolytic cleavage of the O-H bond. The EPR spectrum would provide information on the electronic environment of the oxygen-centered radical.

Carbon-Centered Radicals: Formed by hydrogen atom abstraction from one of the carbon atoms. The position of the radical will determine the hyperfine splitting pattern observed in the EPR spectrum.

EPR spectroscopy can provide crucial information about the structure and stability of these transient species. nih.gov The hyperfine coupling constants, derived from the splitting of the EPR signal by nearby magnetic nuclei (like ¹H), allow for the identification of the specific radical formed and provide insight into its geometry and electron density distribution. researchgate.netyoutube.com Spin-trapping experiments can also be employed, where a short-lived radical reacts with a "spin trap" to form a more stable radical adduct that is more easily detected by EPR. researchgate.net

Application of Mass Spectrometry Techniques in Complex Mixture Analysis and Structural Confirmation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is widely used for structural confirmation and the analysis of complex mixtures.

For this compound, electron ionization mass spectrometry (EI-MS) would lead to the formation of a molecular ion (M⁺•), which is the intact molecule with one electron removed. However, for tertiary alcohols, the molecular ion peak is often very small or completely absent due to its high tendency to fragment. chemistrynotmystery.comwhitman.edu

The fragmentation pattern is highly characteristic and provides significant structural information. Key fragmentation pathways for branched tertiary alcohols include:

Alpha-Cleavage: The breaking of a carbon-carbon bond adjacent to the oxygen atom. This is a dominant fragmentation pathway for alcohols, leading to the formation of a stable, resonance-stabilized oxonium ion. libretexts.org For this compound, cleavage could result in the loss of a sec-butyl radical or a t-butyl radical.

Dehydration: The elimination of a water molecule (H₂O), resulting in a peak at M-18. This is a common fragmentation for many alcohols. whitman.edututorchase.com

When coupled with a separation technique like Gas Chromatography (GC-MS), mass spectrometry becomes an excellent tool for analyzing complex mixtures. lcms.cz Individual components of a mixture are separated by the GC column before being introduced into the mass spectrometer for identification based on their unique mass spectra and retention times.

Interactive Table: Predicted Mass Spectrometry Fragmentation for this compound (Molecular Weight: 158.28)

| m/z Value | Identity of Fragment | Fragmentation Pathway |

| 158 | [C₁₀H₂₂O]⁺• | Molecular Ion (likely very weak or absent) |

| 143 | [C₉H₁₉O]⁺ | Loss of a methyl radical (-CH₃) |

| 140 | [C₁₀H₂₀]⁺• | Loss of water (-H₂O) |

| 101 | [C₆H₁₃O]⁺ | Alpha-cleavage: Loss of a sec-butyl radical (-C₄H₉) |

| 87 | [C₅H₁₁O]⁺ | Alpha-cleavage: Loss of a t-butyl radical (-C₄H₉) followed by rearrangement |

| 57 | [C₄H₉]⁺ | t-butyl cation |

Infrared Spectroscopy for Investigating Intermolecular Interactions and Aggregation Phenomena in Branched Alcohol Analogs

Infrared (IR) spectroscopy is a key method for identifying functional groups and studying intermolecular interactions, particularly hydrogen bonding. researchgate.net For this compound and its branched alcohol analogs, the hydroxyl (-OH) group's stretching vibration is of primary interest.

The IR spectrum of a concentrated sample of a hindered alcohol typically shows a strong, broad absorption band in the region of 3200-3600 cm⁻¹. This broadness is a hallmark of hydrogen-bonded hydroxyl groups, which exist in a variety of states (e.g., dimers, trimers), leading to a spectrum of slightly different vibrational frequencies. libretexts.orglibretexts.org

However, due to the significant steric hindrance around the hydroxyl group in this compound, the formation of large polymeric aggregates is sterically hindered. rsc.org Instead, these types of alcohols are more likely to form simple dimers or remain as monomers, especially in non-polar solvents. rsc.org This can be observed in the IR spectrum:

Broad O-H stretch (approx. 3500 cm⁻¹): Indicates the presence of hydrogen-bonded dimers.

Sharp O-H stretch (approx. 3600-3700 cm⁻¹): Corresponds to the "free" or non-hydrogen-bonded hydroxyl group of the monomer. libretexts.org

By varying the concentration of the alcohol in a non-polar solvent, the equilibrium between the monomer and dimer can be studied. As the solution is diluted, the intensity of the broad dimer band decreases while the sharp monomer band increases. libretexts.org Other characteristic peaks in the IR spectrum include C-H stretching vibrations around 2850-3000 cm⁻¹ and a C-O stretching vibration between 1100-1210 cm⁻¹, characteristic for tertiary alcohols. spectroscopyonline.com

Computational and Theoretical Studies on 2,2,3,4 Tetramethylhexan 3 Ol Systems

Density Functional Theory (DFT) Calculations for Mechanistic Understanding and Energy Landscapes

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the reaction mechanisms and energy landscapes of complex molecules like 2,2,3,4-tetramethylhexan-3-ol. DFT calculations can be employed to explore the potential energy surface of reactions involving this alcohol, such as dehydration or oxidation. By mapping the energies of reactants, transition states, and products, a detailed mechanistic pathway can be constructed.

For instance, in a dehydration reaction, DFT can be used to model the protonation of the hydroxyl group, the subsequent loss of a water molecule to form a tertiary carbocation, and the final deprotonation to yield various isomeric alkenes. The calculated energy barriers for each step provide insights into the reaction kinetics and selectivity. The stability of the intermediate carbocation, influenced by the electron-donating alkyl groups, can also be quantified.

Furthermore, DFT is instrumental in exploring the energy landscape of different conformers of this compound. aps.org Due to the free rotation around several carbon-carbon single bonds, the molecule can adopt numerous spatial arrangements. DFT calculations can determine the relative energies of these conformers, identifying the most stable, low-energy structures. This information is crucial for understanding the molecule's behavior in different environments.

A hypothetical DFT study on the dehydration of this compound might yield the following data:

| Species | Method | Basis Set | Relative Energy (kcal/mol) |

| This compound | B3LYP | 6-31G(d,p) | 0.00 |

| Protonated Alcohol | B3LYP | 6-31G(d,p) | +15.2 |

| Transition State 1 (Water Loss) | B3LYP | 6-31G(d,p) | +25.8 |

| Tertiary Carbocation Intermediate | B3LYP | 6-31G(d,p) | +10.5 |

| Transition State 2 (Deprotonation) | B3LYP | 6-31G(d,p) | +18.7 |

| Alkene Product 1 | B3LYP | 6-31G(d,p) | -5.3 |

| Alkene Product 2 | B3LYP | 6-31G(d,p) | -3.1 |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Mechanics and Molecular Dynamics Simulations for Conformational Space Exploration and Stability

While DFT is powerful, it can be computationally expensive for exploring the vast conformational space of a flexible molecule like this compound. Molecular mechanics (MM) offers a faster alternative. bas.bg MM methods use classical force fields to approximate the potential energy of a molecule as a function of its atomic coordinates. nih.gov These force fields are collections of parameters that describe bond stretching, angle bending, torsional angles, and non-bonded interactions.

Molecular dynamics (MD) simulations, which use MM force fields, can simulate the movement of atoms in the molecule over time. This allows for a dynamic exploration of the conformational space, revealing not only the stable conformers but also the pathways and energy barriers for interconversion between them. For a molecule with multiple rotatable bonds like this compound, MD simulations can provide a comprehensive picture of its flexibility and the preferred shapes it adopts at a given temperature.

The stability of different conformers can be assessed by their population in the MD simulation trajectory. The results of such simulations can be visualized through Ramachandran-like plots for key dihedral angles, showing the most populated conformational states.

A typical output from a conformational search using molecular mechanics might look like this:

| Conformer | Force Field | Steric Energy (kcal/mol) | Relative Population (%) |

| 1 | MMFF94 | 22.5 | 45.2 |

| 2 | MMFF94 | 23.1 | 25.1 |

| 3 | MMFF94 | 23.8 | 13.8 |

| 4 | MMFF94 | 24.5 | 7.6 |

| 5 | MMFF94 | 25.2 | 4.1 |

Note: The data in this table is hypothetical and for illustrative purposes.

Advanced Quantum Chemical Methods for Electronic Structure and Reactivity Prediction

For a more precise understanding of the electronic structure and reactivity of this compound, advanced quantum chemical methods beyond standard DFT can be employed. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) provide a more accurate description of electron correlation, which is important for systems with significant non-covalent interactions and for achieving high accuracy in energy calculations.

These high-level calculations can be used to benchmark the results from more approximate methods like DFT and MM. They can provide very accurate predictions of properties such as ionization potential, electron affinity, and bond dissociation energies. For instance, the O-H bond dissociation energy is a key parameter in determining the reactivity of the alcohol towards radical abstraction.

The electronic structure can be further analyzed using techniques like Natural Bond Orbital (NBO) analysis. NBO analysis can provide insights into the hybridization of atomic orbitals, the nature of chemical bonds (e.g., ionic vs. covalent character), and the extent of hyperconjugation, which contributes to the stability of the molecule and its reactive intermediates.

A comparison of computed bond dissociation energies for the O-H bond in this compound using different methods might be presented as follows:

| Method | Basis Set | O-H Bond Dissociation Energy (kcal/mol) |

| DFT (B3LYP) | 6-311+G(d,p) | 102.5 |

| MP2 | cc-pVTZ | 104.8 |

| CCSD(T) | cc-pVTZ | 105.3 |

Note: The data in this table is hypothetical and for illustrative purposes.

Theoretical Analysis of Intermolecular Interactions, Including Hydrogen Bonding Networks, in Branched Alcohol Systems

The hydroxyl group in this compound allows it to act as both a hydrogen bond donor and acceptor. In the condensed phase (liquid or solid), these molecules will form a complex network of intermolecular hydrogen bonds. The steric hindrance caused by the bulky tetramethyl and ethyl groups will significantly influence the geometry and strength of these hydrogen bonds.

Theoretical methods can be used to study the nature of these interactions. By calculating the interaction energies and geometries of dimers, trimers, and larger clusters of this compound, the preferred hydrogen bonding motifs can be identified. The Atoms in Molecules (AIM) theory can be applied to characterize the hydrogen bonds by analyzing the electron density at the bond critical points. oatext.com

These studies are crucial for understanding the macroscopic properties of the substance, such as its boiling point, viscosity, and solubility. The extent and strength of the hydrogen bonding network directly impact these physical properties. For example, the sterically hindered nature of the hydroxyl group in this compound would be expected to lead to weaker hydrogen bonding and a lower boiling point compared to a less branched isomer.

A theoretical analysis of a this compound dimer could provide the following data:

| Dimer Conformation | Method | Interaction Energy (kcal/mol) | H-bond Distance (Å) | O-H···O Angle (°) |

| Head-to-tail | MP2/aug-cc-pVDZ | -4.8 | 1.95 | 170.2 |

| Cyclic | MP2/aug-cc-pVDZ | -3.5 | 2.10 | 155.6 |

Note: The data in this table is hypothetical and for illustrative purposes.

Derivatization and Comprehensive Chemical Transformations of 2,2,3,4 Tetramethylhexan 3 Ol

Regio- and Stereoselective Conversion to Alkenes via Dehydration Pathways

The acid-catalyzed dehydration of alcohols is a classic method for the synthesis of alkenes. In the case of unsymmetrical alcohols like 2,2,3,4-tetramethylhexan-3-ol, the elimination of water can lead to the formation of different constitutional isomers. The regioselectivity of this reaction is primarily governed by Zaitsev's rule, which predicts the formation of the more substituted (and thus more stable) alkene as the major product. libretexts.orgrsc.orgrsc.org However, in cases of significant steric hindrance, the less substituted Hofmann product may be favored. libretexts.org

For this compound, dehydration proceeds via an E1 mechanism due to the stability of the tertiary carbocation intermediate formed upon protonation of the hydroxyl group and subsequent loss of water. libretexts.orgresearchgate.netosti.gov This carbocation can then lose a proton from an adjacent carbon to form a double bond. There are two possible β-carbons from which a proton can be abstracted, leading to two potential alkene products.

The expected major product from the dehydration of this compound is 2,3,4,4-tetramethylhex-2-ene , the Zaitsev product, as it is the more substituted alkene. The minor product would be 2,3,4,4-tetramethylhex-3-ene . The stereochemistry of the major product would likely favor the (E)-isomer due to its greater thermodynamic stability over the (Z)-isomer.

Table 1: Predicted Products of Acid-Catalyzed Dehydration of this compound

| Product Name | Structure | Type | Predicted Selectivity |

| (E)-2,3,4,4-Tetramethylhex-2-ene | Zaitsev (E-isomer) | Major | |

| (Z)-2,3,4,4-Tetramethylhex-2-ene | Zaitsev (Z-isomer) | Minor | |

| 2,3,4,4-Tetramethylhex-3-ene | Hofmann | Minor |

It is important to note that under the acidic conditions required for dehydration, carbocation rearrangements are possible, although in the case of the tertiary carbocation formed from this compound, a rearrangement would likely not lead to a more stable carbocation. researchgate.net

Silylation Reactions: Kinetics and Selectivity

Silylation is a common method for protecting hydroxyl groups in organic synthesis. The reaction involves the replacement of the hydroxyl proton with a silyl (B83357) group, forming a silyl ether. The reactivity of alcohols towards silylation is highly dependent on steric hindrance. chemistryviews.org Tertiary alcohols, particularly highly hindered ones like this compound, exhibit significantly slower reaction rates compared to primary and secondary alcohols. nih.gov

The rate of silylation is also influenced by the choice of the silylating agent and the catalyst. Common silylating agents include trimethylsilyl (B98337) chloride (TMSCl), triethylsilyl chloride (TESCl), and tert-butyldimethylsilyl chloride (TBDMSCl). The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the liberated HCl.

Table 2: Predicted Relative Rates of Silylation of this compound with Various Silylating Agents

| Silylating Agent | Structure of Silyl Group | Predicted Relative Rate |

| Trimethylsilyl chloride (TMSCl) | Fastest | |

| Triethylsilyl chloride (TESCl) | Intermediate | |

| tert-Butyldimethylsilyl chloride (TBDMSCl) | Slowest |

Achieving high yields for the silylation of this compound would likely require forcing conditions, such as elevated temperatures and the use of a more reactive silylating agent or a more potent catalyst.

Formation of New Carbon-Carbon Bonds through Directed Radical Alkylation

The direct formation of carbon-carbon bonds from the hydroxyl group of tertiary alcohols is a significant challenge in synthetic chemistry. Recently, titanium-catalyzed dehydroxylative radical alkylation has emerged as a powerful method to achieve this transformation. acs.orgorganic-chemistry.orgxjtlu.edu.cn This reaction proceeds through the generation of a tertiary carbon radical via homolysis of the C-OH bond, which is then trapped by an activated alkene. acs.orgorganic-chemistry.org

This methodology is highly selective for tertiary alcohols, leaving primary and secondary alcohols unreacted. acs.orgorganic-chemistry.orgxjtlu.edu.cn While the specific application of this reaction to this compound has not been explicitly reported, the broad substrate scope of the reaction suggests that it would be a viable method for its functionalization. The reaction would involve the generation of the 2,2,3,4-tetramethylhexan-3-yl radical, which would then add to a Michael acceptor.

Table 3: Plausible Products of Titanium-Catalyzed Radical Alkylation of this compound with Various Michael Acceptors

| Michael Acceptor | Product Structure |

| Methyl acrylate | |

| Acrylonitrile | |

| Phenyl vinyl sulfone |

The yields of these reactions are generally good, and the protocol has been shown to be scalable. organic-chemistry.org This method provides a direct route to constructing all-carbon quaternary centers from readily available tertiary alcohols.

Oxidative Transformations and Pathways Leading to Disproportionation Products

Tertiary alcohols are generally resistant to oxidation under standard conditions due to the absence of a hydrogen atom on the carbon bearing the hydroxyl group. researchgate.netnih.gov However, under more forcing conditions or through alternative pathways such as photocatalysis, oxidative transformations involving C-C bond cleavage can occur. researchgate.net

A notable transformation for tertiary alcohols is photocatalytic disproportionation on a titanium dioxide (TiO₂) surface. nih.gov In this process, the absence of an α-hydrogen leads to the cleavage of a C-C bond adjacent to the hydroxyl-bearing carbon. researchgate.net For this compound, this would involve the cleavage of either the C-C bond to the tert-butyl group or the C-C bond to the sec-butyl group. Studies on analogous, less symmetrical tertiary alcohols suggest that the cleavage of the bond to the longer alkyl chain is preferred. nih.gov

Therefore, the photocatalytic oxidation of this compound on TiO₂ is expected to yield acetone (B3395972) (from the cleavage of the bond to the sec-butyl group) and 2-methylbutane, or tert-butyl methyl ketone and propane (B168953). The reaction can be described as a hole-mediated disproportionation. nih.gov

Table 4: Predicted Disproportionation Products from the Photocatalytic Oxidation of this compound on TiO₂

| Cleaved Bond | Alkane Product | Ketone Product |

| C(OH)-sec-butyl | 2-Methylbutane | Acetone |

| C(OH)-tert-butyl | Propane | tert-Butyl methyl ketone |

This photocatalytic method represents a unique pathway for the degradation and functionalization of highly substituted tertiary alcohols, leading to valuable smaller organic molecules.

Q & A

Q. What are the optimal synthetic routes for 2,2,3,4-Tetramethylhexan-3-ol, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via reduction of its corresponding ketone precursor (e.g., 2,2,3,4-tetramethylhexan-3-one) using agents like sodium borohydride (NaBH₄) in tetrahydrofuran (THF) at 0–25°C or lithium aluminum hydride (LiAlH₄) under reflux. Catalytic hydrogenation with Pd/C under high H₂ pressure (3–5 atm) and elevated temperatures (80–100°C) is another industrial approach. Yield and purity depend on catalyst loading, solvent choice, and temperature control. For instance, THF minimizes side reactions compared to polar protic solvents .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H NMR : Identify the hydroxyl proton (δ 1.2–1.5 ppm, broad singlet) and methyl groups (δ 0.8–1.1 ppm for tertiary methyls).

- ¹³C NMR : Confirm the quaternary carbon bearing the hydroxyl group (δ 70–75 ppm) and methyl carbons (δ 15–25 ppm).

- IR Spectroscopy : Detect the O-H stretch (~3200–3600 cm⁻¹) and C-O stretch (~1050–1150 cm⁻¹).

Cross-referencing with databases like PubChem or ECHA ensures accuracy .

Q. What are the key physical properties (e.g., solubility, boiling point) of this compound, and how do structural features influence them?

- Methodological Answer : The compound’s high branching and tertiary alcohol group reduce solubility in polar solvents (e.g., water) but enhance solubility in non-polar solvents (e.g., hexane). Boiling points (estimated 180–200°C) are influenced by molecular weight and hydrogen bonding. Steric hindrance from methyl groups lowers volatility compared to linear alcohols. Experimental measurements should follow standardized protocols (e.g., ASTM distillation) to minimize discrepancies .

Advanced Research Questions

Q. What mechanistic pathways govern the oxidation of this compound, and how does steric hindrance affect reaction kinetics?

- Methodological Answer : Oxidation with chromic acid (H₂CrO₄) or KMnO₄ converts the alcohol to 2,2,3,4-tetramethylhexan-3-one. Steric hindrance from adjacent methyl groups slows the reaction by shielding the hydroxyl group, requiring prolonged reaction times or higher temperatures. Kinetic studies using GC-MS can monitor intermediate formation, while computational models (DFT) predict transition-state energies .

Q. How can researchers resolve contradictions in reported catalytic efficiencies for hydrogenation of 2,2,3,4-tetramethylhexan-3-one?

- Methodological Answer : Discrepancies often arise from differences in catalyst activation (e.g., Pd/C pre-treatment), H₂ pressure (3 vs. 5 atm), or solvent purity. Reproducibility requires strict control of variables:

Q. What computational strategies predict the stereochemical stability of this compound under varying pH conditions?

- Methodological Answer : Molecular dynamics (MD) simulations and density functional theory (DFT) can model protonation states and conformational changes. Tools like Gaussian or ORCA calculate energy barriers for intramolecular hydrogen bonding or methyl group rotation. Compare results with experimental NMR data (e.g., NOESY for spatial proximity analysis) .

Q. How does this compound interact with biological macromolecules, and what assays validate these interactions?

- Methodological Answer :

- Enzyme assays : Test inhibition/activation of alcohol dehydrogenases using UV-Vis spectroscopy (NADH/NAD+ monitoring at 340 nm).

- Molecular docking : Use AutoDock Vina to predict binding affinities with protein targets (e.g., cytochrome P450).

- Cell-based studies : Assess cytotoxicity via MTT assays in hepatocyte lines (e.g., HepG2). Steric bulk may limit membrane permeability, requiring liposomal delivery systems .

Data Analysis and Experimental Design

Q. What statistical methods are optimal for analyzing conflicting data on the compound’s thermal stability?

- Methodological Answer : Apply multivariate analysis (e.g., PCA) to identify outlier datasets caused by inconsistent heating rates or sample purity. Thermogravimetric analysis (TGA) under controlled N₂ vs. O₂ atmospheres clarifies decomposition pathways. Replicate studies using DSC to measure melting points and phase transitions .

Q. How should researchers design experiments to study the compound’s reactivity in multiphase systems (e.g., solid-acid catalysis)?

- Methodological Answer :

- DoE (Design of Experiments) : Vary catalyst acidity (e.g., zeolite vs. sulfonic acid resins), temperature (50–120°C), and solvent polarity.

- In-situ FTIR : Monitor reaction progress via carbonyl or hydroxyl group changes.

- Post-reaction analysis : Use GC-MS or HPLC to quantify byproducts and calculate selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.